
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, a common triazine precursor.
Alkylation: Cyanuric chloride undergoes alkylation with diethylamine and methylamine under controlled conditions. This step introduces the diethyl and methyl groups to the triazine ring.
Chlorination: The final step involves the selective chlorination of the triazine ring to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure precise control over reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substituted Triazines: Products of substitution reactions with various nucleophiles.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions.
Hydrolyzed Products: Products formed from the hydrolysis of the triazine ring.
Scientific Research Applications
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, disrupting normal cellular functions.
Herbicidal Action: It may inhibit photosynthesis in plants by targeting specific enzymes involved in the photosynthetic pathway.
Therapeutic Effects: Potential therapeutic effects could involve the inhibition of key enzymes or pathways critical for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A well-known herbicide with a similar triazine structure but different substitutions.
Simazine: Another triazine herbicide with different alkyl substitutions.
Propazine: Similar to atrazine and simazine but with different functional groups.
Uniqueness
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups differentiate it from other triazines, potentially leading to unique applications and mechanisms of action.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H14ClN5 |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-diethyl-2-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-11-6(9)12-8(13-7)14(3)5-2/h4-5H2,1-3H3,(H,10,11,12,13) |
InChI Key |
YBZBURFOLZLHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


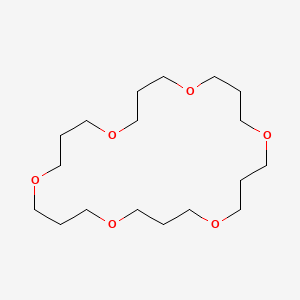
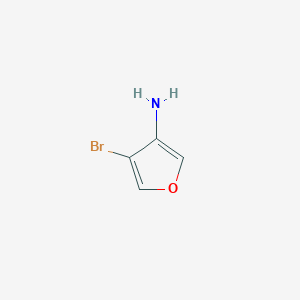
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)

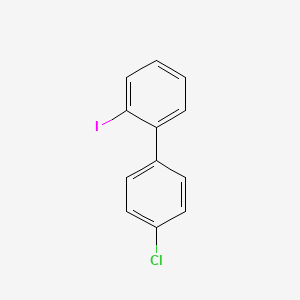
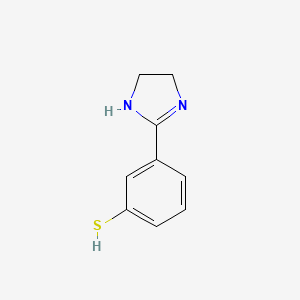
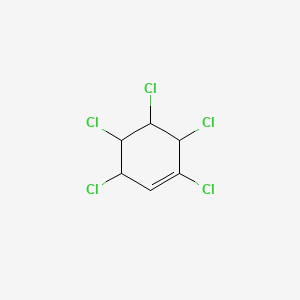
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
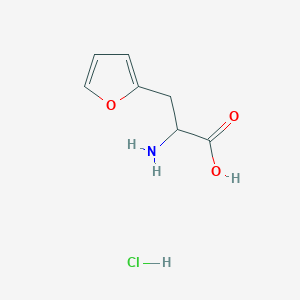
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
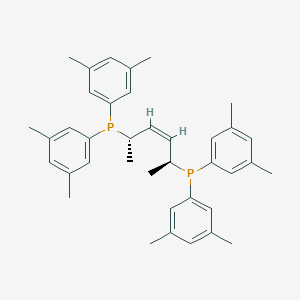
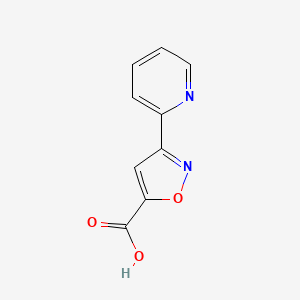

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
